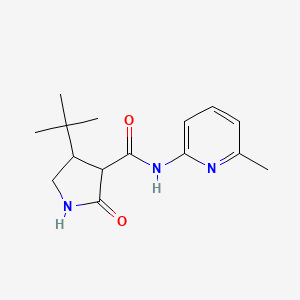![molecular formula C20H26N4O B6430234 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide CAS No. 2097900-02-0](/img/structure/B6430234.png)
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide (N-DQP) is a novel quinazolinone derivative that has recently been studied for its potential use in scientific research. N-DQP is a highly lipophilic amide that has been found to possess a wide range of biological activities. In particular, it has been studied for its potential use in the treatment of certain diseases and disorders, as well as for its potential applications in laboratory experiments.
作用機序
The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as protein kinases, phosphatases, and proteases. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor and the adenosine receptor.
Biochemical and Physiological Effects
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide has been found to possess a number of biochemical and physiological effects. For example, it has been found to modulate the activity of certain enzymes, such as protein kinases, phosphatases, and proteases. Additionally, it has been found to interact with certain receptors, such as the serotonin receptor and the adenosine receptor. Furthermore, it has been found to possess anti-inflammatory, anti-tumor, and anti-viral activities.
実験室実験の利点と制限
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide has a number of advantages for use in laboratory experiments. For example, it is highly lipophilic, which makes it easier to solubilize and transport in biological systems. Additionally, it has a relatively low toxicity, which makes it safer to use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not as stable as some other compounds, and its solubility can be affected by certain environmental conditions.
将来の方向性
There are a number of potential future directions for the use of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide in scientific research. For example, it could be used to develop new drugs and treatments for diseases and disorders, such as Parkinson’s disease, Alzheimer’s disease, and diabetes. Additionally, it could be used to develop new laboratory experiments to study the biochemical and physiological effects of certain compounds. Furthermore, it could be used to develop new methods of synthesizing other compounds. Finally, it could be used to develop new methods of drug delivery, such as transdermal patches or inhalable aerosols.
合成法
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide can be synthesized via a number of different methods. The most common method is a condensation reaction between 2-phenylbutanoyl chloride and 5,6,7,8-tetrahydroquinazolin-6-one. This reaction takes place in the presence of a base, such as sodium hydroxide, and produces the desired amide. Other methods of synthesis include the use of a Grignard reaction or a Knoevenagel condensation.
科学的研究の応用
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide has been studied for its potential use in scientific research, particularly in the field of drug discovery and development. It has been found to possess a number of biological activities, such as anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has been studied for its potential use in the treatment of certain diseases and disorders, such as Parkinson’s disease, Alzheimer’s disease, and diabetes.
特性
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-4-17(14-8-6-5-7-9-14)19(25)22-16-10-11-18-15(12-16)13-21-20(23-18)24(2)3/h5-9,13,16-17H,4,10-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEFOTHKPGLSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-amine](/img/structure/B6430188.png)
![4-methoxy-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B6430189.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B6430195.png)
![3-(3-methylthiophen-2-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]propanamide](/img/structure/B6430204.png)
![2-[(4-fluorophenyl)sulfanyl]-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430218.png)
![1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430226.png)
![1-(1,3-benzoxazol-2-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6430229.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6430241.png)
![4-[3-(3-methylthiophen-2-yl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B6430245.png)

![1-(2-{4-[(E)-2-[4-(2-{[3-({4-[(3-aminopropyl)amino]butyl}amino)propyl]amino}ethoxy)phenyl]diazen-1-yl]phenoxy}ethyl)-2,5-dihydro-1H-pyrrole-2,5-dione; tetrakis(trifluoroacetic acid)](/img/structure/B6430264.png)